

2,3,4,5-Tetrafluorobenzamide CAS number 16582-94-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzamide

Cat. No.: B099110

[Get Quote](#)

An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide (CAS 16582-94-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2,3,4,5-Tetrafluorobenzamide**, a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a key intermediate, its unique electronic properties imparted by the tetrafluorinated phenyl ring make it a valuable building block in modern synthesis. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, application, and safe handling, designed for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

2,3,4,5-Tetrafluorobenzamide is a solid, crystalline compound at standard conditions. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's reactivity, acidity of the amide protons, and potential for intermolecular interactions.

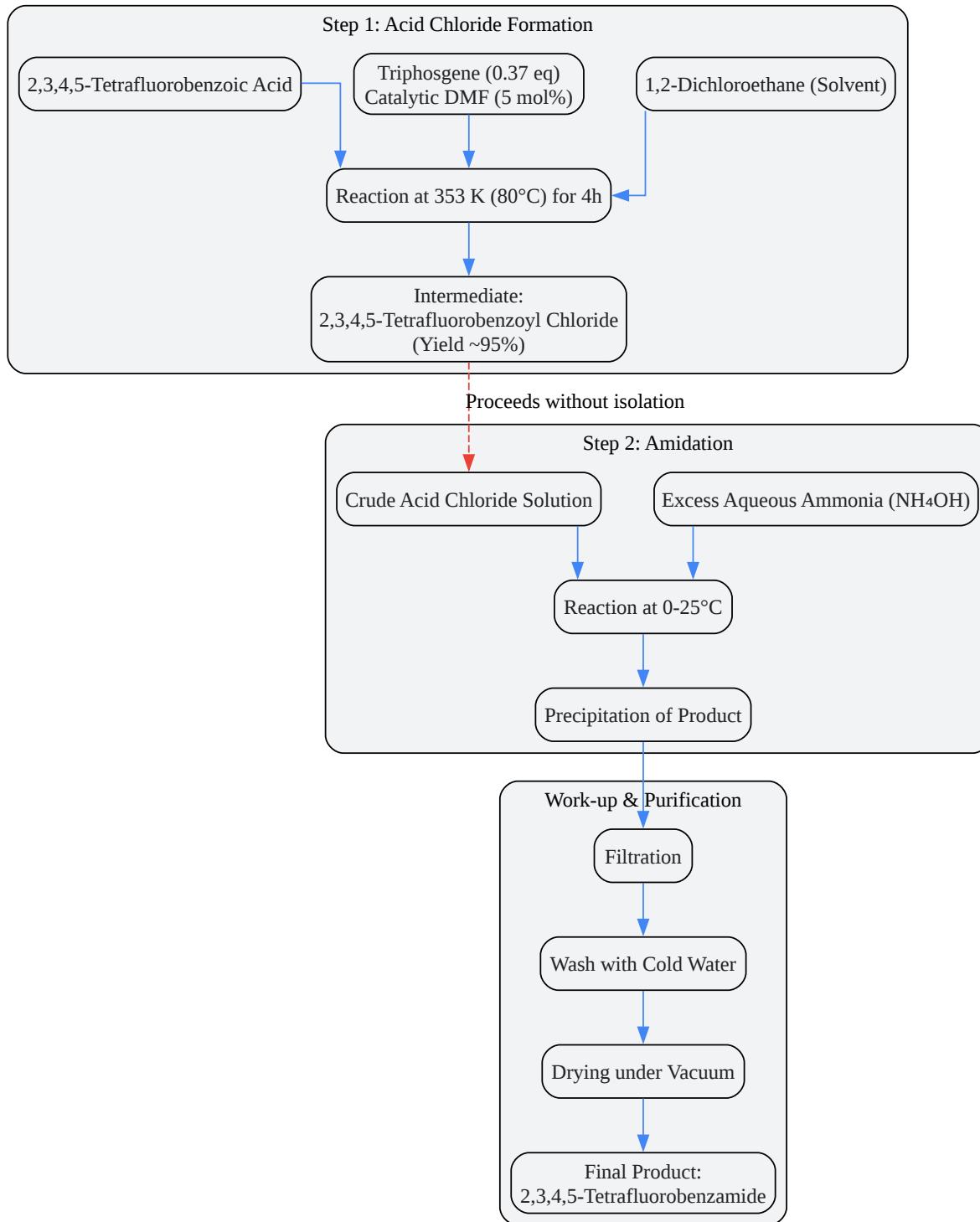
The core structure consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, and a primary carboxamide group (-CONH₂) at position 1. This substitution pattern creates a highly electron-deficient aromatic system.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	16582-94-8	[1] [2] [3]
Molecular Formula	C ₇ H ₃ F ₄ NO	[1] [2] [3]
Molecular Weight	193.10 g/mol	[2] [3]
IUPAC Name	2,3,4,5-tetrafluorobenzamide	[1]
Synonyms	Benzamide, 2,3,4,5-tetrafluoro-	[1]
Appearance	Solid	[2]
Melting Point	133 °C	[1]
Boiling Point (Normal)	306.81 °C	[1]

| Purity | Typically ≥97% |[\[2\]](#) |

Synthesis Pathway and Experimental Protocol


The most direct and industrially relevant synthesis of **2,3,4,5-Tetrafluorobenzamide** involves a two-step process starting from the corresponding carboxylic acid. The first step is the activation of the carboxylic acid to an acid chloride, which is then reacted with an ammonia source to form the primary amide.

Causality in Synthetic Choices:

- Activation Agent: Triphosgene is a preferred activating agent over alternatives like thionyl chloride or oxalyl chloride because it is a solid, making it easier and safer to handle and dose accurately compared to gaseous phosgene or fuming liquids.[\[4\]](#) The reaction proceeds with high efficiency, often requiring only catalytic amounts of a promoter like N,N-Dimethylformamide (DMF).[\[4\]](#)
- Solvent: An inert aprotic solvent such as 1,2-dichloroethane is chosen to prevent side reactions with the highly reactive acid chloride intermediate.[\[4\]](#)

- **Amidation:** Aqueous ammonia is a cost-effective and readily available nucleophile for converting the acid chloride to the amide. The reaction is typically fast and high-yielding. An excess is used to neutralize the HCl byproduct generated during the reaction.

Workflow for Synthesis of 2,3,4,5-Tetrafluorobenzamide

[Click to download full resolution via product page](#)

Caption: Synthesis workflow from benzoic acid to benzamide.

Detailed Experimental Protocol:

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride[4]

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).
- **Solvent and Catalyst:** Add 1,2-dichloroethane as the solvent, followed by catalytic N,N-Dimethylformamide (DMF, 5 mol% of the acid).
- **Reagent Addition:** Carefully add triphosgene (0.37 eq) to the stirred suspension. Note: Triphosgene is toxic and moisture-sensitive; handle with appropriate care in a fume hood.
- **Reaction:** Heat the reaction mixture to 80°C (353 K) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- **Result:** The resulting solution contains the crude 2,3,4,5-tetrafluorobenzoyl chloride intermediate and is typically used directly in the next step without purification.

Step 2: Synthesis of 2,3,4,5-Tetrafluorobenzamide

- **Cooling:** Cool the reaction mixture from Step 1 to 0°C in an ice bath.
- **Nucleophilic Addition:** Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) to the vigorously stirred solution. The addition is exothermic; maintain the temperature below 25°C.
- **Precipitation:** Upon addition of ammonia, a white solid product will precipitate out of the solution.
- **Stirring:** Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the filter cake sequentially with cold deionized water to remove ammonium salts and then with a small amount of cold solvent (e.g., diethyl ether) to remove organic impurities.

- Drying: Dry the purified white solid under high vacuum to a constant weight.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized **2,3,4,5-Tetrafluorobenzamide** is critical. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the structural features of the molecule.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Observation	Rationale
¹ H NMR	Amide Protons (NH ₂)	Broad singlet, $\delta \approx$ 7.0-8.5 ppm	Exchangeable protons, often broad. Chemical shift is solvent dependent.
	Aromatic Proton (Ar-H)	Multiplet, $\delta \approx$ 7.5-8.0 ppm	Complex coupling with adjacent fluorine atoms (² JHF, ³ JHF).
¹³ C NMR	Carbonyl Carbon (C=O)	$\delta \approx$ 160-165 ppm	Typical range for a primary amide carbonyl.
	Aromatic Carbons (C-F)	$\delta \approx$ 135-150 ppm	Large C-F coupling constants (¹ JCF \approx 240-260 Hz).
¹⁹ F NMR	Aromatic Carbon (C-H)	$\delta \approx$ 110-120 ppm	Shielded relative to C-F carbons; shows C-H and C-F couplings.
	Fluorine Atoms	4 distinct multiplets	Each fluorine has a unique chemical environment and will show coupling to the other three fluorines and the aromatic proton.
IR Spec.	N-H Stretch	Two bands, 3400-3200 cm ⁻¹	Asymmetric and symmetric stretching of the primary amide. [5]
	C=O Stretch (Amide I)	Strong band, \approx 1680-1650 cm ⁻¹	Characteristic strong absorption for a

Technique	Feature	Expected Observation	Rationale
		primary amide carbonyl.	
	C-F Stretch	Strong bands, 1300-1000 cm ⁻¹	Typical region for aryl-fluorine bond vibrations.

| MS (EI) | Molecular Ion (M⁺) | m/z = 193.10 | Corresponds to the molecular weight of C₇H₃F₄NO.[1][3] |

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzamides, and their precursors like 2,3,4,5-tetrafluorobenzoic acid, are pivotal intermediates in the synthesis of high-value pharmaceuticals, particularly in the realm of anti-infectives and central nervous system (CNS) agents.[6]

- Fluoroquinolone Antibiotics: The tetrafluorinated phenyl moiety is a key component of many third-generation fluoroquinolone antibiotics.[6] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The fluorine atoms enhance cell penetration and enzyme inhibition activity. **2,3,4,5-Tetrafluorobenzamide** can serve as a precursor to the core aromatic structure of drugs such as Lomefloxacin, Fleroxacin, and Levofloxacin.[6]
- CNS Receptor Modulators: The benzamide functional group is a common pharmacophore in drugs targeting CNS receptors. For instance, various substituted benzamides act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR5), which are implicated in neurological and psychiatric disorders.[7] The specific fluorine substitution pattern of **2,3,4,5-Tetrafluorobenzamide** can be exploited to fine-tune properties like metabolic stability, brain penetration, and receptor binding affinity.

Hypothetical Pathway to a Fluoroquinolone Core

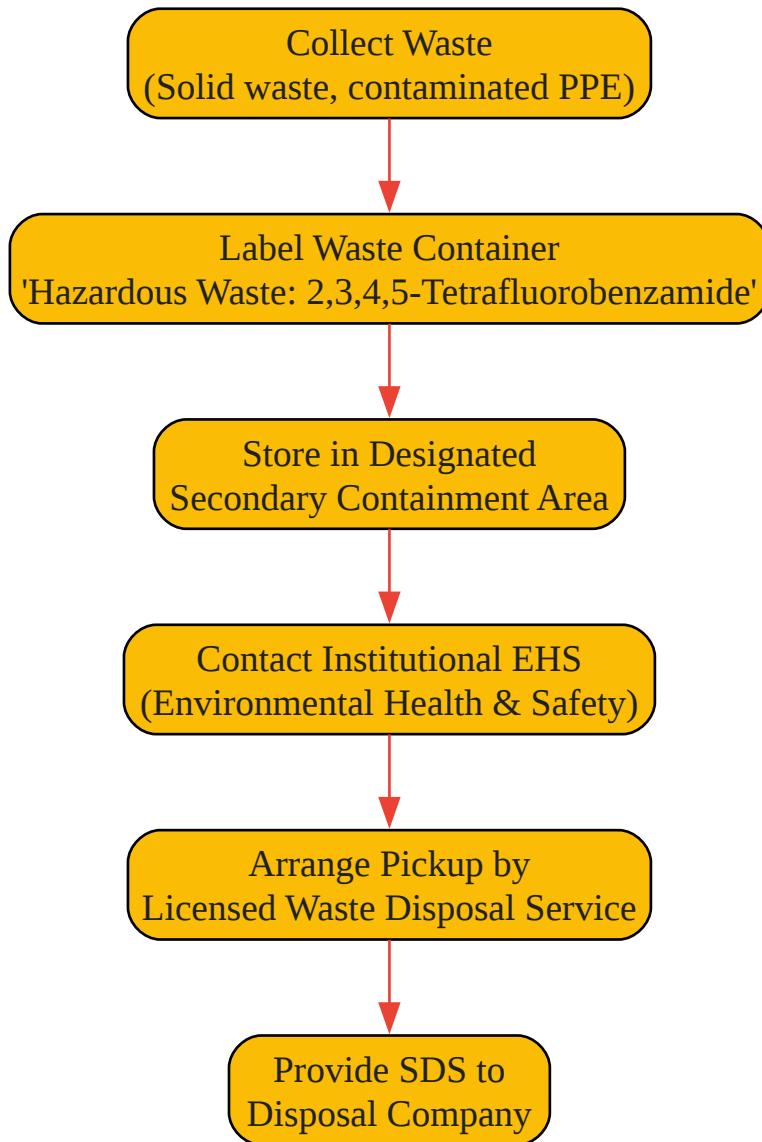
[Click to download full resolution via product page](#)

Caption: Potential synthetic route to a fluoroquinolone drug.

Safety, Handling, and Disposal Protocols

While a specific Safety Data Sheet (SDS) for **2,3,4,5-Tetrafluorobenzamide** should always be consulted, the hazards can be inferred from related fluorinated aromatic compounds and acid chlorides.[8][9] The primary concerns are irritation, potential toxicity upon ingestion or inhalation, and reactivity.

Hazard Identification & PPE


- Skin/Eye Irritation: May cause skin and serious eye irritation.[10]
- Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][11][12]

Handling and Storage

- Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust. [11][12]
- Dispersion Prevention: Avoid creating dust. Use appropriate spatulas and weighing techniques (e.g., weighing paper, enclosed balance).
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal Workflow

The primary method for disposal is through a licensed professional waste disposal service.[\[9\]](#)
Do not dispose of down the drain or in regular waste.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem-casts.com [chem-casts.com]
- 2. 2,3,4,5-Tetrafluorobenzamide | CymitQuimica [cymitquimica.com]
- 3. 16582-94-8 | 2,3,4,5-Tetrafluorobenzamide - Alachem Co., Ltd. [alachem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Page loading... [guidechem.com]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,3,4,5-Tetrafluorobenzaldehyde | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3,4,5-Tetrafluorobenzamide CAS number 16582-94-8]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099110#2-3-4-5-tetrafluorobenzamide-cas-number-16582-94-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com